1-Amino-3-phenoxypropan-2-ol
Overview
Description
1-Amino-3-phenoxypropan-2-ol is a beta-amino alcohol that has been the subject of various studies due to its potential applications in medicinal chemistry. The compound has been synthesized and evaluated for its biological activities, including anti-malaria parasite activities, immunosuppressive effects, and as an inhibitor of polyamine biosynthesis. It has also been investigated for its antimicrobial properties and as a precursor for other pharmacologically active compounds .
Synthesis Analysis
The synthesis of 1-aminopropan-2-ols, including 1-amino-3-phenoxypropan-2-ol, has been achieved through microwave-assisted ring opening of epoxides. This method allows for the rapid and efficient generation of a library of beta-amino alcohols without the need for catalysts. The process involves the reaction of various amines with epoxides such as aryl and alkyl glycidyl ethers, glycidol, and epichlorohydrin .
Molecular Structure Analysis
The molecular structure of 1-amino-3-phenoxypropan-2-ol and its derivatives has been confirmed through various analytical techniques, including elemental analyses, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques have provided detailed information on the molecular framework and functional groups present in the compound .
Chemical Reactions Analysis
1-Amino-3-phenoxypropan-2-ol has been used as a starting material for the synthesis of various derivatives with potential biological activities. For instance, its condensation with formaldehyde and secondary aliphatic and heterocyclic amines has led to the formation of aminomethoxy derivatives, which have shown promising antimicrobial properties . Additionally, the compound has been involved in the synthesis of phosphino amino acids, which are water-soluble and have potential applications in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-amino-3-phenoxypropan-2-ol derivatives have been studied to understand their solubility, stability, and reactivity. These properties are crucial for their potential use as pharmaceutical agents. For example, the water solubility of the phosphino amino acids derived from 1-amino-3-phenoxypropan-2-ol increases with the number of hydrophilic groups present in the molecule . The antimicrobial activity of the aminomethoxy derivatives suggests that the compound and its derivatives can interact effectively with biological targets .
Scientific Research Applications
Uterine Relaxant Activity
1-Amino-3-phenoxypropan-2-ol derivatives have been synthesized and evaluated for their uterine relaxant activity. Studies on novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides demonstrated potent uterine relaxant activity in vitro on isolated rat uterus and in vivo in pregnant rats. They were found to delay the onset of labor significantly in pregnant rats, exhibiting higher cAMP releasing potential than isoxsuprine hydrochloride, except for specific derivatives (Viswanathan & Chaudhari, 2006).
Anti-malaria Activity
Another application of 1-Amino-3-phenoxypropan-2-ol derivatives is in the treatment of malaria. A study demonstrated the microwave-assisted ring opening of epoxides to synthesize a series of 1-aminopropan-2-ols that were evaluated against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum. Most compounds showed micromolar potency against malaria, highlighting their potential as anti-malarial agents (Robin et al., 2007).
Pharmacokinetics and Beta-adrenolytic Activity
In pharmacokinetic research, a study developed a method for the simultaneous determination of new aminopropan-2-ol derivatives with β-adrenolytic activity. The pharmacokinetics of these derivatives in rats was studied, providing insights into their absorption and metabolism, which is essential for drug development (Walczak, 2014).
Thermal Degradation Studies
The thermal degradation of 1-Amino-3-phenoxypropan-2-ol and its derivatives has been studied to understand the stability of these compounds. Such studies are important in the context of material science and the development of polymers and resins. The degradation products and possible mechanisms have been outlined, providing valuable information for the use of these compounds in various industrial applications (Paterson-Jones et al., 1973).
Synthesis of Oligonucleotides
1-Amino-3-phenoxypropan-2-ol derivatives have also been used in the synthesis of oligonucleotides with a primary amino group at the 5'-terminus. This is significant in the field of molecular biology for labeling and detecting nucleic acids (Connolly, 1987).
Bacterial Membrane Damage
A derivative of 1-Amino-3-phenoxypropan-2-ol, specifically 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol, has been studied for its capability to cause extensive membrane damage in bacteria. This compound shows potential in the development of novel anti-persister therapies, particularly in treating infections caused by drug-resistant bacteria (Defraine et al., 2018).
Future Directions
The future directions for the study of “1-Amino-3-phenoxypropan-2-ol” could involve further characterization of the compound . More research is needed to fully understand its synthesis, chemical reactions, mechanism of action, and safety and hazards. This could lead to potential applications in various fields, such as the development of new antibiotics .
properties
IUPAC Name |
1-amino-3-phenoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHWMUIAKALDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962749 | |
Record name | 1-Amino-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-phenoxypropan-2-ol | |
CAS RN |
4287-19-8 | |
Record name | 2-Propanol, 1-amino-3-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004287198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-3-phenoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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